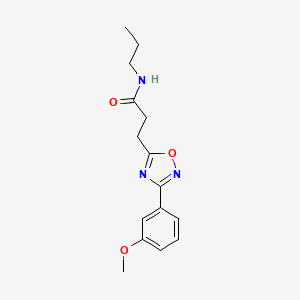
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, also known as MPPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and cell survival. Additionally, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to have various biochemical and physiological effects in cells and animal models. It has been shown to increase glucose uptake and utilization in cells, which may have implications for the treatment of diabetes. Additionally, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to reduce oxidative stress and inflammation in cells and animal models, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in lab experiments is its relatively low toxicity compared to other chemical compounds. Additionally, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been shown to have a high degree of selectivity for its target pathways, which may reduce off-target effects. However, one limitation of using 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in lab experiments is its relatively low solubility in water, which may require the use of organic solvents.
Future Directions
There are several future directions for the study of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide. One area of research is the development of more efficient synthesis methods for 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, which may increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide and its potential applications in various fields. Finally, the development of more potent and selective analogs of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide may have implications for the development of new therapeutic agents for various diseases.
Conclusion:
In conclusion, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine with propylpropanoic acid chloride in the presence of a base. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug development. The mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to have various biochemical and physiological effects in cells and animal models. There are several future directions for the study of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, including the development of more efficient synthesis methods, further studies on its mechanism of action, and the development of more potent and selective analogs.
Synthesis Methods
The synthesis of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine with propylpropanoic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product.
Scientific Research Applications
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been studied for its potential use as a therapeutic agent for various other diseases, including diabetes, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-9-16-13(19)7-8-14-17-15(18-21-14)11-5-4-6-12(10-11)20-2/h4-6,10H,3,7-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVJKUBHKYYEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)




